![molecular formula C7H7ClN2O2 B2397339 4,5-Diamino-2-chlorobenzoic acid CAS No. 855470-71-2](/img/structure/B2397339.png)
4,5-Diamino-2-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diamino-2-chlorobenzoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has shown promising results in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4,5-Diamino-2-chlorobenzoic acid is not fully understood. However, it is believed that this compound exerts its pharmacological effects by inhibiting the activity of enzymes involved in various biological processes. Additionally, this compound has been shown to exhibit antimicrobial and antiparasitic activities.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacterial and parasitic strains, making it a potential candidate for the development of new antibiotics and antimalarial drugs. Additionally, this compound has been shown to exhibit cytotoxic effects on cancer cells, making it a potential candidate for the development of new anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,5-Diamino-2-chlorobenzoic acid in lab experiments is its versatility. This compound can be used as a building block in the synthesis of various organic compounds, making it a valuable tool for medicinal chemists. Additionally, this compound is relatively easy to synthesize and is commercially available.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, this compound can be toxic in high concentrations and may require special handling procedures. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain areas of research.
Zukünftige Richtungen
There are several future directions for the research and development of 4,5-Diamino-2-chlorobenzoic acid. One potential area of research is the development of new antibiotics and antimalarial drugs based on the structure of this compound. Additionally, this compound may be used as a building block in the synthesis of new anticancer agents.
Another potential area of research is the elucidation of the mechanism of action of this compound. Understanding the underlying mechanism of action may lead to the development of more effective drugs based on this compound.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound has been extensively studied in the field of medicinal chemistry and has shown promising results in the synthesis of various organic compounds and drugs. While there are some limitations associated with the use of this compound in lab experiments, this compound remains a valuable tool for medicinal chemists and holds great potential for future research and development.
Synthesemethoden
The synthesis of 4,5-Diamino-2-chlorobenzoic acid can be achieved through various methods. However, the most common method involves the reaction of 4,5-dichlorophthalic anhydride with ammonia in the presence of a catalyst. The resulting product is then subjected to hydrolysis to obtain this compound.
Wissenschaftliche Forschungsanwendungen
4,5-Diamino-2-chlorobenzoic acid has been extensively studied in the field of medicinal chemistry due to its potential applications as a pharmaceutical intermediate. This compound has shown promising results in the synthesis of various drugs, including antimalarial, antibacterial, and anticancer agents. Additionally, this compound has been used as a building block in the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
4,5-diamino-2-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,9-10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJJJDSRGZRTDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.